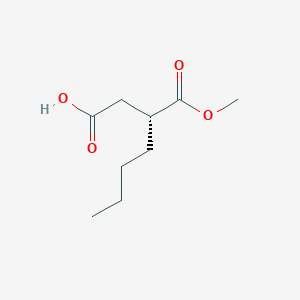

(R)-2-丁基琥珀酸-1-甲酯

描述

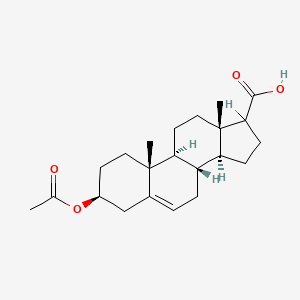

This would typically include the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

天然产物中的不对称合成

(R)-2-丁基琥珀酸-1-甲酯用于天然存在的木脂素内酯的不对称合成。该过程涉及芳基亚亚甲基琥珀酸单甲酯的催化不对称氢化,导致光学纯的芳基甲基琥珀酸单甲酯。这些酯是合成木脂素如(+) -collinusin和(-) -deoxypodophyllotoxin的关键中间体,这些木脂素在天然产物应用中具有重要意义 (Morimoto, Chiba, & Achiwa, 1993)。

光动力疗法和癌症治疗

(R)-2-丁基琥珀酸-1-甲酯类似物在近红外光敏剂的发展中发挥作用,用于荧光成像和光动力疗法在癌症治疗中。与它们的羧酸衍生物相比,这些酯在光敏剂效力和药代动力学方面表现出差异,影响它们在体内靶向肿瘤和治疗中的有效性 (Patel et al., 2016)。

化学合成和催化

各种酯的合成,包括与(R)-2-丁基琥珀酸-1-甲酯相关的酯,在催化过程中起着重要作用。例如,报道了涉及芳基硼酸与富马酸酯加成的催化不对称合成。这个过程在合成酯中产生高光学纯度,这对各种化学合成应用至关重要 (Chung, Janmanchi, & Wu, 2012)。

药物开发中的生物催化

利用与(R)-2-丁基琥珀酸-1-甲酯类似的酯的生物催化过程用于药物的不对称合成。例如,新型抗癫痫药物Brivaracetam涉及对甲基2-丙基琥珀酸酯进行立体化控制的生物催化分辨。这些过程对于在药物合成中实现所需的立体化学结构至关重要 (Schulé等,2016)。

分析化学和环境应用

与(R)-2-丁基琥珀酸-1-甲酯相关的酯在分析化学中找到应用,特别是在环境样品分析中。例如,用于确定地下水中除草剂残留的方法涉及将分析物衍生为它们的酯形式以改善检测和定量 (Butz & Stan, 1993)。

生物燃料生产

在可再生能源领域,类似于(R)-2-丁基琥珀酸-1-甲酯的酯用于生物柴油的制备。从植物油中提取的不同酯根据其燃料性能进行表征,有助于可持续生物燃料技术的发展 (Lang et al., 2001)。

安全和危害

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

For a specific compound like “®-2-Butylsuccinic acid-1-methyl ester”, you would need to consult the primary literature or a reliable database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound might not have any known reactions or applications yet.

属性

IUPAC Name |

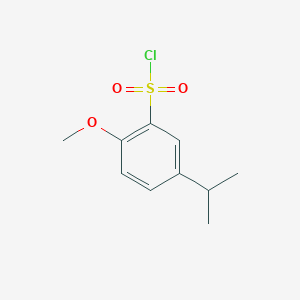

(3R)-3-methoxycarbonylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUJYEIALSHRGX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420655 | |

| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Butylsuccinic acid-1-methyl ester | |

CAS RN |

850411-21-1 | |

| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)